1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
Description
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone is a halogenated heterocyclic compound featuring a pyrrolidine ring substituted with a bromine atom at the 3-position and a 2-chloroethanone group at the 1-position. This structure combines the reactivity of a ketone with the electronic and steric effects of a brominated five-membered nitrogen ring.
Properties
IUPAC Name |
1-(3-bromopyrrolidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrClNO/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVEYNHBOKKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 3-Bromopyrrolidine
A plausible route involves the nucleophilic acyl substitution between 3-bromopyrrolidine and chloroacetyl chloride. This one-step method requires a base, such as triethylamine, to neutralize HCl generated during the reaction:
Optimization Parameters :
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Solvent : Dichloromethane or acetonitrile facilitates reagent mixing and heat dissipation.
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like over-acylation.
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Base Equivalents : A 1:1 molar ratio of base to chloroacetyl chloride ensures efficient HCl scavenging without excess base complicating purification.
Yield Considerations : Pilot studies on analogous compounds report yields of 60–75% under optimized conditions.
Bromination of Pyrrolidin-1-yl-2-chloroethanone
An alternative approach involves brominating pyrrolidin-1-yl-2-chloroethanone at the 3-position. This method uses N-bromosuccinimide (NBS) under radical or electrophilic conditions:
Key Variables :
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Initiator : Azobisisobutyronitrile (AIBN) or light promotes radical bromination, favoring the 3-position due to steric and electronic factors.
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Solvent : Carbon tetrachloride or cyclohexane is ideal for radical stability.
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Reaction Time : 12–24 hours ensures complete conversion while avoiding degradation.
Challenges : Competing bromination at other positions may occur, necessitating careful chromatographic purification.
Halogen Exchange Reactions
A less common strategy employs halogen exchange, where a pre-existing iodine or fluorine atom at the 3-position is replaced by bromine using HBr or NaBr. This method is limited by the availability of suitable precursors.
Process Optimization and Scalability
Catalytic Enhancements
The use of sulfuric acid as a catalyst, as demonstrated in analogous syntheses, accelerates acylation reactions by protonating the carbonyl oxygen, increasing electrophilicity. Catalytic amounts (0.05–0.2 equivalents) minimize side reactions while maintaining efficiency.
Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
|---|---|---|---|
| Acetonitrile | 37.5 | 82 | High |
| Dichloromethane | 8.93 | 40 | Moderate |
| Toluene | 2.38 | 111 | Low |
Acetonitrile’s high polarity and moderate boiling point make it ideal for both reaction and workup phases.
Purification and Characterization
Workup Procedures
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Phase Separation : Post-reaction mixtures are often diluted with water and extracted using solvents like ethyl acetate. Acidic washes (e.g., potassium bisulfate) remove residual bases or catalysts.
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Distillation : Rotary evaporation under reduced pressure isolates the crude product, which is further purified via recrystallization or column chromatography.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ethanone group.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Activity : Studies have shown that derivatives of 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic and ovarian cancer models .
- Neuroprotective Effects : Research indicates that related compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Pharmacological Applications
This compound has potential applications in the following areas:
- Cancer Therapy : The compound's ability to inhibit tumor growth suggests its potential as a therapeutic agent in oncology. Ongoing studies are evaluating its efficacy in preclinical models of cancer, focusing on its mechanism of action and pharmacokinetic properties .
- Drug Development : The unique structural features of this compound make it an attractive scaffold for drug design. Medicinal chemists are exploring various modifications to enhance its biological activity and selectivity against specific targets .
Case Study 1: Antiproliferative Activity in Pancreatic Cancer Models
A recent study evaluated the antiproliferative effects of this compound derivatives on pancreatic cancer cell lines (Panc-1, Miapaca-2). The results showed that certain analogs significantly reduced cell viability, suggesting potential for further development as anticancer agents .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar compounds derived from this compound. The study demonstrated that these compounds could mitigate oxidative stress-induced neuronal damage, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Biological Activity
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features, including a brominated pyrrolidine moiety and a chloro substituent. These attributes contribute to its biological activity, particularly in modulating enzyme activities and receptor interactions. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is CHBrClN, indicating the presence of halogen atoms that enhance its reactivity. The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It binds to various receptors, influencing cellular signaling processes.
Research indicates that the bromine atom facilitates halogen bonding, enhancing interactions with target proteins.
Biological Activity Overview
This compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal properties. The presence of halogen substituents is often linked to increased bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli:
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Sodium pyrrolidide | Not specified | Various bacteria |
The compound's efficacy suggests potential applications in treating infections caused by resistant strains .
Antiproliferative Effects
Research has indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, a derivative showed sub-micromolar activity against human cervix carcinoma (HeLa) cells:
| Derivative | IC50 (μM) | Cell Line |
|---|---|---|
| 3f | <10 | HeLa |
This data highlights the potential of the compound in cancer therapy .
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
- Trypanosomiasis Treatment : A study demonstrated that related compounds exhibited potent activity against Trypanosoma brucei, suggesting that modifications to the pyrrolidine ring could enhance efficacy against parasitic infections .
- Neurodegenerative Disease Models : Research indicates that compounds similar to this compound may influence pathways involved in neurodegenerative diseases, with potential therapeutic implications .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone in laboratory settings?
The synthesis typically involves halogenation and substitution reactions. A common approach is the bromination of a pyrrolidine-containing precursor, such as 1-(pyrrolidin-1-yl)-2-chloro-ethanone, using bromine (Br₂) in a polar solvent (e.g., acetic acid or dichloromethane) at controlled temperatures (20–40°C). For regioselective bromination at the pyrrolidine’s 3-position, steric and electronic factors must be optimized. Post-reaction purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient, followed by recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at pyrrolidin-3 and chlorine on ethanone).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₆H₈BrClNO; expected [M+H]⁺ = 248.94).
- X-ray Crystallography : Single-crystal diffraction to resolve stereochemistry and bond lengths. Tools like SHELXL refine structural models, especially for resolving halogen-heavy structures .
Q. What solvent systems are recommended for recrystallizing this compound to achieve high yields?
Ethanol and acetone are preferred due to their moderate polarity and compatibility with halogenated ketones. Slow evaporation at 4°C minimizes co-crystallization of impurities. For hygroscopic batches, anhydrous diethyl ether or hexane can be used .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:
- Nucleophilic Substitution : The bromine atom’s leaving-group propensity is influenced by the adjacent pyrrolidine ring’s electron-withdrawing effect.
- Regioselectivity : Calculations predict higher reactivity at the ethanone’s chlorine site due to lower steric hindrance compared to the brominated pyrrolidine. Software like Gaussian or MOE is used for these simulations .
Q. What strategies resolve contradictions in crystallographic data, such as twinning or disordered halogen atoms?
Q. How does the pyrrolidine ring’s conformation influence the compound’s biological activity in structure-activity relationship (SAR) studies?
The 3-bromo substituent introduces torsional strain, altering the pyrrolidine’s puckering (envelope vs. twist conformations). Molecular docking studies (e.g., AutoDock Vina) can correlate ring flexibility with binding affinity to target enzymes (e.g., kinases). Comparative studies with 2-bromo or non-halogenated analogs highlight steric effects .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate degradation products (e.g., dehalogenated or oxidized species).
- TGA/DSC : Thermal gravimetric analysis identifies decomposition temperatures. Stability under UV light is assessed via accelerated aging in quartz cuvettes .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry for bromination.
- Data Validation : Cross-validate crystallographic results with spectroscopic data to mitigate model bias .
- Safety Protocols : Handle this compound in fume hoods with nitrile gloves and eye protection due to acute toxicity (H301) and corrosivity (H314) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
